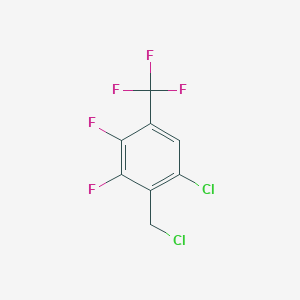

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride, also known as CFTBC, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile reagent used in the synthesis of many different compounds, including drugs, pesticides, and other organic compounds. CFTBC is used in a variety of biochemical and physiological applications, including the synthesis of drugs, the manipulation of cellular processes, and the regulation of gene expression.

Aplicaciones Científicas De Investigación

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride is widely used in a variety of scientific research applications. It is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents. It is also used in the manipulation of cellular processes, such as DNA replication and transcription. Furthermore, this compound is used in the regulation of gene expression, as it can act as a transcriptional activator or repressor.

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways that rely on these bonds .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds, thereby influencing the structure and function of various molecules .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride in lab experiments has a number of advantages. It is a versatile reagent that can be used in a variety of synthetic and biochemical applications. Furthermore, it is relatively easy to synthesize and can be isolated in high yields. However, there are also some limitations to the use of this compound in lab experiments. It is a potent inhibitor of cytochrome P450 enzymes, which can lead to the accumulation of drugs and toxins in the body. Furthermore, it is flammable and can be toxic if inhaled or ingested.

Direcciones Futuras

There are a number of potential future directions for 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride. One potential direction is the use of this compound in the development of new drugs and other compounds. This compound can be used as a synthetic intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. Furthermore, this compound can be used in the manipulation of cellular processes, such as DNA replication and transcription. Additionally, this compound can be used in the regulation of gene expression, as it can act as a transcriptional activator or repressor. Finally, this compound can be used in the development of new methods for the synthesis of drugs and other compounds.

Métodos De Síntesis

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride can be synthesized using a variety of methods, including the reaction of an aryl halide with a difluoroalkyl trifluoromethylbenzyl chloride in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically between 50-80°C. The reaction is typically complete within 2-4 hours, and the product can be isolated by precipitation or chromatography.

Propiedades

IUPAC Name |

1-chloro-2-(chloromethyl)-3,4-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNUECWBCHSTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)CCl)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)